![molecular formula C18H22N2O3S B2699434 N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1798540-60-9](/img/structure/B2699434.png)
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as HPO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HPO is a synthetic compound that was first synthesized in 2010 by a team of researchers at the University of California, Los Angeles (UCLA). Since then, HPO has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
1. Catalyst in Chemical Reactions
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been investigated for their use as catalysts in chemical reactions. For example, a study demonstrated the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, which is useful for a variety of (hetero)aryl chlorides and amides, including the arylation of lactams and oxazolidinones (Subhadip De, Junli Yin, & D. Ma, 2017).
2. Synthesis of Oxalamides
Another application is in the synthesis of oxalamides, where such compounds are utilized in novel synthetic approaches. For example, a study explored the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, indicating the versatility of these compounds in creating new chemical structures (V. Mamedov et al., 2016).
3. Potential in Treating Eating Disorders
There's also research into the potential medical applications of related compounds. For instance, a study investigated the effects of various antagonists, including those structurally similar to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, on binge eating in rats. The results suggested that selective antagonism at certain receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (L. Piccoli et al., 2012).
4. Antidepressant Activity
Additionally, related compounds have been studied for their antidepressant activity. A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant and neurotoxicity screening, showing potential as therapeutic agents for depression (B. Mathew, J. Suresh, & S. Anbazhagan, 2014).
5. Antimicrobial and Cytotoxic Activities
The endophytic fungus Botryosphaeria dothidea produces metabolites structurally related to N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide, which have been found to possess antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in medicine and agriculture (Jian Xiao et al., 2014).
properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-11-9-15(14-5-2-1-3-6-14)8-10-19-17(22)18(23)20-13-16-7-4-12-24-16/h1-7,12,15,21H,8-11,13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBHRHJWPYKNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.